

A Technical Guide to the Molecular Structure of 1,1,1-Triiodoethane

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Compound of Interest

Compound Name: 1,1,1-Triiodoethane

Cat. No.: B14751598

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Disclaimer: The available experimental data for **1,1,1-Triiodoethane** ($C_2H_3I_3$) is limited. This document summarizes the known information from published literature and computational predictions. Many physical and chemical properties have not been experimentally determined.

Molecular Identity and Properties

1,1,1-Triiodoethane is a halogenated ethane derivative where three hydrogen atoms on one carbon are substituted with iodine atoms. Its structural formula is CH_3Cl_3 . Due to the steric bulk and electronegativity of the iodine atoms, the molecule possesses a distinct geometry and reactivity, although it remains a sparsely studied compound.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	1,1,1-Triiodoethane	NIST
Chemical Formula	$C_2H_3I_3$	-
CAS Number	779-00-0	NIST
Molecular Weight	407.75 g/mol	-
Predicted Boiling Point	248.8 ± 35.0 °C at 760 mmHg	-

| Physical State | Solid (at room temperature) | Verdia & Robinson, 1967 |

Note: Most physical properties like melting point, density, and solubility have not been experimentally reported in available literature.

Molecular Structure and Geometry

The definitive crystal structure of **1,1,1-Triiodoethane** has not been determined via X-ray crystallography. However, analysis of its vibrational spectra suggests a molecule belonging to the C_{3v} point group. This implies a staggered conformation with a three-fold axis of symmetry along the carbon-carbon bond.

The structure consists of a central C-C single bond. One carbon atom (C1) is bonded to three iodine atoms and the other carbon atom (C2). The second carbon atom (C2) is bonded to three hydrogen atoms and C1. The large size of the iodine atoms likely leads to significant steric hindrance, influencing the C-C bond length and the I-C-I bond angles.

Table 2: Predicted and Inferred Structural Parameters

Parameter	Description	Predicted/Inferred Value	Notes
C-C Bond Length	Distance between carbon atoms	~1.54 Å	Typical sp^3 - sp^3 C-C bond; may be elongated.
C-I Bond Length	Distance between carbon and iodine	~2.14 Å	Typical C-I bond length.
C-H Bond Length	Distance between carbon and hydrogen	~1.09 Å	Typical sp^3 C-H bond.
∠ I-C-I Angle	Angle between iodine atoms	< 109.5°	Expected to be compressed due to steric repulsion.

| Point Group | Molecular symmetry group | C_{3v} | Based on vibrational spectra analysis. |

Synthesis Protocol

A method for the preparation of **1,1,1-Triiodoethane** has been described in the literature. The protocol involves the iodination of iodoform.

Experimental Protocol: Synthesis via Iodination of Iodoform

- Reactants:
 - Iodoform (CHI_3)
 - Copper-bronze couple (catalyst/reagent)
- Methodology:
 - The synthesis is based on the reaction of iodoform with a copper-bronze couple.
 - The precise stoichiometry, solvent, reaction time, and temperature conditions are not detailed in the available literature.
 - Following the reaction, the product (**1,1,1-Triiodoethane**) is purified. The original study mentions purification by sublimation in a vacuum.
- Note: This protocol is based on a brief mention in a 1967 publication. Researchers attempting to replicate this synthesis should conduct small-scale trials to optimize reaction conditions and ensure safety.

Spectroscopic Data

The primary source of spectroscopic information for **1,1,1-Triiodoethane** is its vibrational spectrum.

4.1 Vibrational Spectroscopy The infrared and Raman spectra of **1,1,1-Triiodoethane** have been recorded for the compound in its solid state and in solution (carbon disulfide and benzene). The observed frequencies were assigned to the fundamental modes of vibration based on its C_{3v} symmetry.

Table 3: Fundamental Vibrational Frequencies for **1,1,1-Triiodoethane**

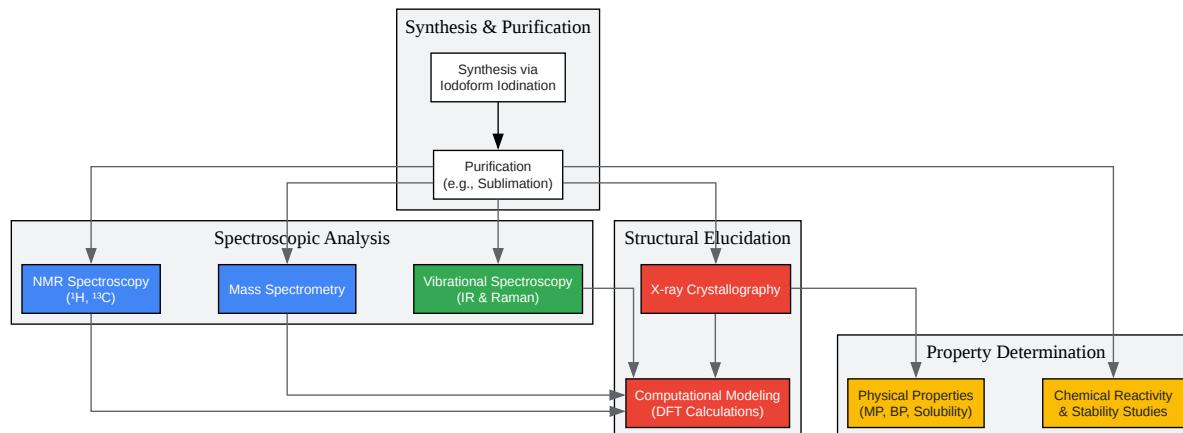
Wavenumber (cm ⁻¹)	Assignment	Description of Motion
2998	$\nu(\text{CH}_3)$	Asymmetric CH ₃ Stretch
2920	$\nu(\text{CH}_3)$	Symmetric CH ₃ Stretch
1438	$\delta(\text{CH}_3)$	Asymmetric CH ₃ Deformation
1382	$\delta(\text{CH}_3)$	Symmetric CH ₃ Deformation
1098	$\rho(\text{CH}_3)$	CH ₃ Rocking
958	$\nu(\text{C-C})$	Carbon-Carbon Stretch
530	$\nu(\text{Cl}_3)$	Symmetric Cl ₃ Stretch
238	$\delta(\text{Cl}_3)$	Symmetric Cl ₃ Deformation
142	$\rho(\text{Cl}_3)$	Cl ₃ Rocking
98	$\tau(\text{torsion})$	Torsional mode

(Data extracted from Verdia & Robinson, 1967)

4.2 NMR and Mass Spectrometry There is no publicly available experimental data for the ¹H NMR, ¹³C NMR, or mass spectrum of **1,1,1-Triiodoethane**.

Logical Workflow for Characterization

Given the limited data, a logical workflow for the comprehensive characterization of **1,1,1-Triiodoethane** can be proposed. This workflow outlines the necessary experimental and computational steps to build a complete profile of the molecule.



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